POLY(ORN, SER) HYDROBROMIDE
Description
Significance of Poly(Amino Acid)s in Advanced Materials Science Research
Poly(amino acid)s (PAAs), or synthetic polypeptides, have emerged as a cornerstone in advanced materials science, primarily due to their intrinsic biocompatibility and biodegradability. alamanda-polymers.comillinois.edu These polymers are constructed from amino acid building blocks linked by amide bonds, mirroring the fundamental structure of natural proteins. rsc.org This mimicry ensures that their degradation products are typically non-toxic, naturally occurring amino acids that can be readily metabolized by the body. rsc.org
The significance of PAAs lies in their remarkable versatility. The side-chain of each amino acid residue can be tailored with a wide array of functional groups, allowing for the precise control of properties such as hydrophilicity, charge, and secondary structure (e.g., α-helix or β-sheet). acs.org This chemical diversity enables the creation of "smart" materials that can respond to environmental stimuli like pH, temperature, or specific enzymes, making them highly valuable for sophisticated applications. illinois.edu Researchers are increasingly focused on these artificial polymers as they overcome limitations associated with natural proteins, such as batch-to-batch variation and potential immunogenicity, while retaining desirable features like high tissue affinity. google.com
Overview of Copolypeptide Systems in Biomedical and Materials Applications
Copolypeptides, which incorporate two or more different amino acid monomers, offer an expanded range of functionalities compared to their homopolymer counterparts. By combining different amino acid residues in random, alternating, or block sequences, scientists can fine-tune the resulting material's properties with even greater precision. rsc.orggoogle.com
Amphiphilic block copolypeptides, for instance, can self-assemble in aqueous environments to form discrete, ordered structures like vesicles (polymersomes) or hydrogels. illinois.eduacs.org These structures are invaluable for a variety of biomedical applications:
Drug and Gene Delivery: Vesicles can encapsulate therapeutic agents, including hydrophobic small molecules and delicate proteins, protecting them and facilitating targeted delivery. alamanda-polymers.comrsc.org Cationic polypeptides are particularly effective for condensing and delivering nucleic acids. nih.gov
Tissue Engineering: Polypeptide-based hydrogels can act as scaffolds that support cell growth and tissue regeneration. lakeland.edu Their physical properties, such as stiffness and degradation rate, can be tuned to mimic the native extracellular matrix. lakeland.edunih.gov
Surface Modification: PAAs are used to coat biomedical devices and culture substrates to enhance biocompatibility and promote specific cell adhesion. alamanda-polymers.comcellsystems.eu
The ability to create materials with such controlled architecture and function places copolypeptides at the forefront of innovation in nanomedicine and regenerative therapies. rsc.orgacs.org
Rationale for Investigating Poly(Ornithine, Serine) Copolymers as a Research Focus
While direct research on Poly(Orn, Ser) Hydrobromide is not extensively documented, the rationale for its investigation can be inferred from the distinct and complementary properties of its constituent homopolymers, poly(L-ornithine) and poly(L-serine).
Poly-L-ornithine (PLO) is a synthetic polyamino acid characterized by its primary amine side chain, which is protonated and positively charged in physiological conditions. cellsystems.euchemicalbook.com This cationic nature is central to its utility. As Poly-L-ornithine hydrobromide, it is widely used to coat cell culture surfaces, enhancing cell attachment through electrostatic interactions with the negatively charged cell membrane. cellsystems.eumedchemexpress.comcellsystems.eu Its applications are similar to the more well-known poly-L-lysine and include complexation with negatively charged molecules like DNA for gene delivery and use in layer-by-layer deposition techniques to build multilayered films. alamanda-polymers.comchemicalbook.com The incorporation of ornithine, an unnatural amino acid, into copolymers has also been shown to increase resistance to enzymatic degradation, which can be advantageous for creating more stable biomaterials. nih.gov
Poly-L-serine (pSer) is a non-ionic, polar polypeptide due to its hydroxyl (-CH₂OH) side group. aip.orgnsf.gov This hydroxyl group allows for hydrogen bonding, which influences its secondary structure and miscibility with other polymers. acs.org While homochiral poly-L-serine is insoluble in water due to the formation of stable β-sheet structures, its properties can be modulated significantly. acs.orgnsf.gov For instance, copolymerization can disrupt this extensive hydrogen bonding, leading to water-soluble materials. oup.comoup.com Furthermore, the hydroxyl side-chains can be functionalized to introduce new properties, such as charge or specific binding sites, making pSer a versatile building block for functional biomaterials. rsc.orgnih.gov
The combination of ornithine and serine in a copolymer like This compound is therefore hypothesized to create a multifunctional material. Such a copolymer could feature:
Controlled Cationic Charge: The ornithine residues would provide a positive charge, useful for cell adhesion and interaction with nucleic acids. alamanda-polymers.com
Functional Handles: The hydroxyl groups of serine provide sites for further chemical modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties. nih.gov
Biocompatibility and Biodegradability: As with other PAAs, the copolymer would be expected to exhibit good biocompatibility. The inclusion of ornithine could also modulate its degradation profile. nih.gov
This combination of features makes Poly(Orn, Ser) copolymers a compelling target for research in areas like gene delivery, tissue engineering scaffolds, and antimicrobial materials.
Historical Context of Poly(Amino Acid) Synthesis and Characterization Research
The field of synthetic poly(amino acid)s dates back to the early 20th century. In 1906, Hermann Leuchs first reported the synthesis of α-amino acid N-carboxyanhydrides (NCAs), the critical monomers for producing high molecular weight polypeptides. researchgate.net This discovery laid the foundation for the field, although the "Leuchs method" had its limitations. researchgate.net
A significant advancement came with the development of the ring-opening polymerization (ROP) of NCAs, typically initiated by primary amines. rsc.org This method became the most widely used approach for synthesizing a broad range of PAAs. researchgate.net For decades, however, these polymerizations were often difficult to control, leading to polymers with broad molecular weight distributions and limited architectural complexity.
A major breakthrough occurred in the late 1990s with the advent of "living" polymerization techniques for NCAs, pioneered by researchers like Timothy J. Deming. The use of transition-metal complexes as initiators allowed for the synthesis of well-defined block copolypeptides with controlled chain lengths and narrow molecular weight distributions. nih.gov More recently, other controlled polymerization methods, such as those mediated by hexamethyldisilazane (B44280) (HMDS), have further expanded the synthetic toolbox. nih.gov These advances in synthesis have been paralleled by the development of sophisticated characterization techniques, enabling detailed analysis of the structure and function of these complex macromolecules and paving the way for their use in advanced applications. aip.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Poly-L-ornithine Hydrobromide This table summarizes typical properties for the homopolymer component of the target compound.
| Property | Description | Source(s) |
| Synonym | L-Ornithine homopolymer hydrobromide | medchemexpress.com |
| Physical Form | White to off-white powder | sigmaaldrich.com |
| Charge | Polycationic; positively charged synthetic amino acid polymer. | alamanda-polymers.comchemicalbook.com |
| Solubility | Soluble in water. | alamanda-polymers.com |
| Primary Application | Used as a coating for culture dishes and slides to promote cell adhesion. | alamanda-polymers.comcellsystems.eu |
| Molecular Weight Ranges | Available in various molecular weight ranges, e.g., 5,000-15,000 Da, 30,000-70,000 Da, and 70,000-150,000 Da. | cellsystems.eusigmaaldrich.com |
| Mechanism of Action | Enhances cell attachment via electrostatic attraction between the positively charged polymer and negatively charged cell surfaces. | abmgood.com |
Table 2: Characterization Data for Poly-L-serine This table summarizes typical properties for the homopolymer component of the target compound.
| Property | Description | Source(s) |
| Chemical Formula | H—[NH—CH(CH₂OH)—CO]ₙ—OH | aip.org |
| Secondary Structure | Tends to form a β-conformation (β-sheets) in the solid state, which contributes to its low water solubility. | acs.orgnsf.gov |
| Solubility | Homochiral Poly-L-serine is insoluble in water. Solubility can be achieved through racemization or copolymerization. | nsf.gov |
| Key Functional Group | Pendant hydroxyl (-OH) group. | acs.org |
| XPS Analysis (C 1s peak) | Deconvoluted into components at ~288.0 eV (O=C-N), ~286.2 eV (C-N and C-OH). | aip.org |
| XPS Analysis (O 1s peak) | Deconvoluted into components at ~531.4 eV (C=O) and ~532.6 eV (C-OH). | aip.org |
| Research Interest | Serves as a model for uncharged, polar polypeptides and as a component in biomimetic materials, such as bio-adhesives. | rsc.orgaip.org |
Properties
CAS No. |
119039-84-8 |
|---|---|
Molecular Formula |
C8H4ClF3O2 |
Origin of Product |
United States |
Synthesis and Polymerization Methodologies for Poly Orn, Ser Hydrobromide
N-Carboxyanhydride (NCA) Chemistry for Amino Acid Polymerization Research
The synthesis of polypeptides with defined structures relies heavily on the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mpg.de This method is favored for its ability to produce high molecular weight polypeptides on a large scale. mpg.de The NCA monomer features a heterocyclic ring that is susceptible to nucleophilic attack, leading to a ring-opening reaction, the release of carbon dioxide, and the formation of a peptide bond. mdpi.com This process can be initiated by various compounds, allowing for the growth of polymer chains. mdpi.comillinois.edu However, achieving well-defined polypeptides with controlled chain lengths and low dispersity requires careful management of reaction conditions to prevent unwanted side reactions. mdpi.com
Synthesis of Ornithine NCA and Serine NCA Monomers
The production of POLY(ORN, SER) HYDROBROMIDE begins with the synthesis of the individual N-carboxyanhydride monomers for ornithine and serine. A critical step in this process is the protection of the reactive side chains of the amino acids to prevent their interference during NCA formation and subsequent polymerization.
For ornithine, the δ-amino group must be protected. A common strategy involves using protecting groups like benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), which can be removed after polymerization. google.com Similarly, the hydroxyl group of serine is typically protected, for instance, as a benzyl (B1604629) ether (O-benzyl-L-serine), to prevent side reactions. tue.nl
The conversion of the Nα-protected amino acid into an NCA is often accomplished using the Fuchs-Farthing method, which employs phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene. mdpi.comgoogle.com The amino acid reacts with phosgene in a suitable solvent, such as ethyl acetate, to form the NCA ring. mdpi.comgoogle.com The purity of the resulting crystalline NCA monomer is crucial, as impurities like acid chlorides can interfere with the control of the polymerization process. mdpi.comillinois.edu Therefore, purification steps, such as recrystallization, are essential to obtain monomers suitable for controlled polymerization. tue.nl An alternative approach involves using reagents like Ghosez's reagent for the conversion to NCAs, which can be beneficial for preserving sensitive functional groups. mdpi.com
Controlled Ring-Opening Polymerization (ROP) Techniques
Controlled or "living" polymerization is paramount for synthesizing polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). This control is achieved by minimizing chain termination and chain transfer reactions, ensuring that each initiator molecule starts one polymer chain that continues to grow until all the monomer is consumed. mdpi.com
The choice of initiator is a determining factor in the mechanism and control of NCA ROP. There are two primary mechanisms: the "amine mechanism" and the "activated monomer mechanism". mdpi.comillinois.edu
Primary Amines : These are the most common initiators and operate via the amine mechanism. acs.orgnih.gov The amine's nucleophilic attack on the C5 carbonyl of the NCA ring initiates polymerization. mdpi.com This method allows the initiator to be incorporated at the N-terminus of the polypeptide chain. mdpi.com
Transition-Metal Complexes : Initiator systems based on transition metals like cobalt and nickel have been developed to exert greater control over the polymerization. illinois.eduacs.org These complexes can initiate polymerization through an alternative mechanism that often leads to polypeptides with predictable molecular weights and very low dispersities. mdpi.com
Bases and Catalysts : Aprotic bases, such as tertiary amines, typically promote the "activated monomer mechanism," where the initiator deprotonates the NCA monomer. mpg.demdpi.com While this can lead to rapid polymerization, it often results in broader molecular weight distributions. mpg.de Recent research has focused on developing organocatalysts, such as certain phosphonium (B103445) salts, that can significantly accelerate primary amine-initiated polymerizations while maintaining excellent control over the polymer characteristics. acs.orgnih.gov
| Initiator Class | Examples | Typical Mechanism | Key Characteristics |
|---|---|---|---|
| Primary Amines | n-Hexylamine, Benzylamine | Amine Mechanism | Initiator incorporated at N-terminus; good control under high purity conditions. mdpi.com |
| Transition-Metal Complexes | Cobalt(0), Nickel(0) complexes | Alternative Coordinate-Insertion | Excellent control over molecular weight and dispersity. mdpi.comillinois.edu |
| Bases / Catalysts | Triethylamine, DMAPPCl | Activated Monomer / Catalytic | Can be very fast; control varies. Catalysts can enhance control of primary amine systems. mpg.deacs.org |
The successful copolymerization of ornithine NCA and serine NCA to form a random or block copolymer requires careful control of reaction conditions.
Solvent : The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) are commonly used as they can dissolve the monomers and the growing polymer chains. tue.nl
Temperature : Lowering the reaction temperature, for instance to 0°C, has been shown to be effective in suppressing side reactions that can lead to loss of control and broader dispersity. tue.nl
Kinetics : The kinetics of NCA ROP can be complex. For some monomers, the polymerization exhibits a two-stage propagation, which is thought to be related to the transition of the growing polypeptide chain from a random coil to a more ordered secondary structure like an α-helix. acs.orgnih.gov In copolymerization, the relative reactivity of the different NCA monomers determines their incorporation into the polymer chain. This is described by monomer reactivity ratios, which quantify the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Good solubility for monomers and polymer; aprotic nature prevents interference. tue.nl |
| Temperature | 0°C to Room Temperature | Lower temperatures minimize side reactions and improve control over polymerization. tue.nl |
| Atmosphere | Inert (Nitrogen or Argon) | Exclusion of moisture and CO₂, which can act as unintended initiators. mdpi.com |
| Monomer-to-Initiator Ratio ([M]/[I]) | Variable (e.g., 20:1 to 500:1) | Directly controls the target degree of polymerization and molecular weight in a living polymerization. |
Post-Polymerization Modification Strategies
After the synthesis of the poly(ornithine, serine) backbone, the protecting groups on the ornithine and serine side chains are removed. For instance, a Boc group is removed under acidic conditions, while a Z group or benzyl ether can be removed via hydrogenation or treatment with HBr in acetic acid. google.com This deprotection step yields the final this compound, with free primary amino groups on the ornithine residues and hydroxyl groups on the serine residues.
These functional side chains can be further modified, although the prompt excludes detailing functionalization for specific applications. Chemically, the primary amine of the ornithine side chain can undergo reactions such as acylation or alkylation. The hydroxyl group of serine offers a site for esterification or etherification. These modifications are a way to alter the physicochemical properties of the polymer backbone. Such strategies are alternatives to the direct polymerization of functionally complex monomers. nih.govmdpi.com
Controlled Copolymerization Strategies for Sequence Regulation
The arrangement of ornithine and serine units along the polymer chain can be random, alternating, block, or gradient. The strategy used during polymerization dictates this sequence.
Random Copolymers : A random copolymer is typically formed when both NCA monomers are added to the reaction mixture simultaneously. The final composition and sequence distribution depend on the initial feed ratio of the monomers and their respective reactivity ratios. tue.nl
Block Copolymers : To create well-defined block copolymers, such as a poly(ornithine)-block-poly(serine) structure, a sequential addition approach is used. mdpi.com First, one NCA monomer (e.g., protected ornithine NCA) is polymerized to completion. Then, the second NCA monomer (protected serine NCA) is added to the living polymer chains, initiating the growth of the second block. mdpi.comtue.nl This relies on the "living" nature of the polymerization, where the chain ends remain active after the first monomer is consumed. tue.nl
Random Copolymerization Approaches for Ornithine and Serine NCAs
The synthesis of random Poly(Orn, Ser) copolymers is primarily achieved through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This method is a cornerstone for preparing synthetic polypeptides. nih.govacs.org The process involves the polymerization of a mixture of ornithine NCA and serine NCA monomers. The random incorporation of the two monomer units along the polypeptide chain is governed by the feed ratio of the respective NCAs and their reactivity ratios. mdpi.comnih.gov
The polymerization is typically initiated by nucleophiles, with primary amines being the most common choice due to their accessibility and the diverse structures they enable. nih.govacs.org However, traditional primary amine-initiated NCA polymerization can be slow and offer limited control. nih.gov To overcome these challenges, various catalysts have been developed to facilitate a faster and more controlled polymerization process. N-heterocyclic carbenes (NHCs) and organocatalysts like 4-(dimethylamino)pyridine hydrochloride (DMAPPCl) have been shown to significantly accelerate NCA polymerization while maintaining control over the polymer's molecular weight and achieving a narrow molecular weight distribution. nih.govmdpi.comnih.gov The reaction mechanism involves the nucleophilic attack of the initiator on the carbonyl group of the NCA monomer, leading to the opening of the anhydride (B1165640) ring and the formation of a propagating chain end that continues to react with other NCA monomers. mdpi.com
| Catalyst/Initiator Type | Examples | Key Features | References |
|---|---|---|---|
| Primary Amines | n-Butylamine, n-Hexylamine | Commonly used initiators; can result in slow polymerization. | nih.govacs.org |
| N-Heterocyclic Carbenes (NHCs) | Imidazole-based carbenes | Provide high reactivity and achieve high conversion under mild conditions. | mdpi.comnih.gov |
| Organocatalysts | 4-(dimethylamino)pyridine hydrochloride (DMAPPCl) | Accelerates polymerization and allows for controlled synthesis of high molecular weight polypeptides. | nih.gov |
Block Copolymer Synthesis Methodologies Involving Ornithine and Serine Blocks
The synthesis of block copolymers, such as Poly(ornithine)-b-poly(serine), involves the sequential polymerization of the respective NCA monomers. This method allows for the creation of well-defined amphiphilic block copolymers where a hydrophilic block (e.g., poly(serine)) is linked to a charged or potentially hydrophobic block (e.g., protected poly(ornithine)). nanosoftpolymers.com
The process typically starts with the polymerization of the first monomer (e.g., a protected Ornithine NCA) using an initiator. Once the first monomer is consumed, the second monomer (e.g., a protected Serine NCA) is added to the living polymer chain, leading to the formation of a diblock copolymer. acs.org This sequential addition requires a living polymerization system, where chain termination and transfer reactions are minimal. Transition metal initiators and high-vacuum techniques are often employed to maintain the "living" nature of the propagating chain end, ensuring the formation of copolymers with narrow molecular weight distributions. mdpi.comacs.org The use of a macroinitiator, such as an amine-terminated poly(ethylene glycol) (PEG), can also be employed to create triblock copolymers like PEG-b-poly(Orn)-b-poly(Ser). acs.org
| Architecture | Description | Synthesis Strategy | References |
|---|---|---|---|
| Diblock (A-B) | Poly(Orn)-b-poly(Ser) | Sequential living ring-opening polymerization of Orn-NCA followed by Ser-NCA. | acs.org |
| Triblock (A-B-A) | Poly(Orn)-b-poly(Ser)-b-poly(Orn) | Polymerization of Ser-NCA initiated by a bifunctional initiator, followed by addition of Orn-NCA. | mdpi.com |
| Triblock (A-B-C) | Poly(ethylene glycol)-b-poly(Orn)-b-poly(Ser) | Using an amine-terminated PEG as a macroinitiator for sequential NCA polymerization. | acs.org |
Graft Copolymerization Techniques and Architectures
Graft copolymers featuring a poly(ornithine) or poly(serine) backbone with side chains of the other amino acid can be synthesized using several distinct strategies: "grafting onto," "grafting from," and "grafting through". mdpi.com
Grafting Onto : This method involves attaching pre-synthesized polypeptide chains (e.g., poly(serine)) onto a reactive backbone (e.g., poly(ornithine) with modifiable side chains). This approach is effective but can be limited by steric hindrance, which may lead to low grafting density. mdpi.com
Grafting From : In this technique, polymerization of the second monomer is initiated from active sites along the backbone of the first polymer. For example, a poly(ornithine) backbone could be modified to contain initiator sites from which serine NCA is polymerized, growing the poly(serine) chains directly from the backbone. This method generally allows for higher grafting density. mdpi.com
Grafting Through : This approach involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). For instance, ornithine NCA could be copolymerized with a poly(serine) chain that has been functionalized with an NCA group, incorporating the entire poly(serine) chain as a graft. mdpi.com
| Technique | Description | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Grafting Onto | Attaching pre-formed side chains to a polymer backbone. | Well-defined side chains. | Low grafting density due to steric hindrance. | mdpi.com |
| Grafting From | Growing side chains from initiation sites on the backbone. | High grafting density is achievable. | Control over side chain length can be difficult. | mdpi.com |
| Grafting Through | Copolymerization of a monomer with a macromonomer. | Control over side chain length and spacing. | Synthesis of macromonomer can be complex. | mdpi.com |
Protecting Group Chemistry and Hydrobromide Formation in Polypeptide Synthesis
Role of Hydrobromic Acid in Deprotection and Salt Formation
Hydrobromic acid (HBr), typically as a 33% solution in acetic acid, is a widely used reagent for the final deprotection step in polypeptide synthesis, particularly in Boc-based strategies. google.comgoogle.comresearchgate.net It effectively cleaves acid-labile side-chain protecting groups such as Boc from ornithine and benzyl ethers from serine. peptide.comresearchgate.net
The mechanism involves the protonation of the protecting group by the strong acid, followed by cleavage to generate a stable carbocation (e.g., the tert-butyl cation from a Boc group). peptide.com A significant advantage of this one-step process is that upon removal of the protecting groups, the newly exposed free amino groups on the ornithine side chains are protonated by the excess HBr in the medium. This directly results in the formation of the polypeptide hydrobromide salt, where bromide ions act as counter-ions to the positively charged ammonium (B1175870) groups. alamanda-polymers.com It is important to use purified HBr, as contaminants like free bromine can lead to undesired side reactions, such as the bromination of other sensitive residues. google.comgoogle.com
Purification Techniques for this compound Research
After synthesis and deprotection, the crude this compound must be purified to remove residual protecting group fragments, scavengers, solvents, and low-molecular-weight oligomers. Several techniques are employed to achieve high purity.
Dialysis is a common and effective method for purifying water-soluble polymers like polypeptide hydrobromide salts. alamanda-polymers.com The polymer solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane and dialyzed against deionized water or a buffer. This process allows small molecule impurities to diffuse out while retaining the larger polymer. alamanda-polymers.com
Precipitation is another widely used technique. sigmaaldrich.cn The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. For example, the polypeptide might be dissolved in a small amount of water and then precipitated by adding a large volume of an organic solvent like ethanol (B145695) or acetone. This process is often repeated several times to enhance purity. sigmaaldrich.cn
For research-grade material intended for biological applications, further purification steps such as sterile filtration through a 0.2 µm filter may be performed to remove any microbial contaminants. alamanda-polymers.comblossombio.com The final product is often isolated as a solid powder through lyophilization (freeze-drying). alamanda-polymers.com
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Poly(ornithine, serine) Hydrobromide | Poly(Orn, Ser) HBr |
| Ornithine N-Carboxyanhydride | Orn-NCA |
| Serine N-Carboxyanhydride | Ser-NCA |
| 4-(Dimethylamino)pyridine hydrochloride | DMAPPCl |
| N-Heterocyclic Carbene | NHC |
| Poly(ethylene glycol) | PEG |
| tert-Butyloxycarbonyl | Boc |
| Benzyloxycarbonyl | Z, Cbz |
| Benzyl | Bzl |
| tert-Butyl | tBu |
| Hydrobromic Acid | HBr |
| Acetic Acid | AcOH |
| Trifluoroacetic Acid | TFA |
| n-Butylamine | - |
| n-Hexylamine | - |
Advanced Structural and Conformational Characterization Methodologies
Spectroscopic Techniques for Primary Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Ratios and Sequence Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the monomer composition and sequence distribution in copolymers. In principle, proton (¹H) and carbon-¹³ (¹³C) NMR spectra of POLY(ORN, SER) HYDROBROMIDE would provide distinct signals corresponding to the different chemical environments of the protons and carbons in the ornithine and serine residues.
By integrating the areas of specific, well-resolved peaks corresponding to each monomer, the molar ratio of ornithine to serine in the copolymer can be accurately calculated. For instance, the integration of the signals from the side-chain protons of ornithine (-CH₂-CH₂-CH₂-NH₃⁺) and the β-protons of serine (-CH₂-OH) would allow for a quantitative comparison.
Furthermore, detailed analysis of the fine structure of the NMR signals, including chemical shifts and coupling constants, can offer insights into the dyad and triad (B1167595) sequences (e.g., Orn-Orn, Orn-Ser, Ser-Ser), providing a more complete picture of the primary structure.
Hypothetical ¹H NMR Data for Monomer Ratio Determination
| Chemical Shift (ppm) | Assignment | Integral Value | Monomer |
| 4.1 - 4.3 | α-CH (backbone) | - | Orn/Ser |
| 3.8 - 4.0 | β-CH₂ (Ser) | X | Serine |
| 3.0 - 3.2 | δ-CH₂ (Orn) | Y | Ornithine |
| 1.6 - 1.9 | β, γ-CH₂ (Orn) | - | Ornithine |
Note: This table is illustrative. Actual chemical shifts may vary based on solvent, pH, and temperature. The monomer ratio would be calculated from the relative values of X and Y.
Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for confirming the presence of key functional groups. For this compound, FTIR is primarily used to verify the formation of the polypeptide backbone through the identification of characteristic amide bond vibrations.
The amide I band, typically appearing in the region of 1600-1700 cm⁻¹, arises mainly from the C=O stretching vibration of the amide group. The amide II band, found between 1500-1600 cm⁻¹, is a result of the N-H bending and C-N stretching vibrations. The presence and positions of these bands provide definitive evidence of the peptide linkages between the ornithine and serine residues. While FTIR is excellent for confirming the polypeptide nature of the material, it is less suited for determining monomer ratios or sequences.
Mass Spectrometry (e.g., MALDI-TOF) for Molecular Weight and Sequence Information
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique for determining the molecular weight and molecular weight distribution of polymers. For this compound, MALDI-TOF analysis would yield a series of peaks, each corresponding to a polymer chain of a specific mass. From this spectrum, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be calculated.
In some cases, with high-resolution instruments and favorable fragmentation patterns (in tandem MS/MS experiments), it may be possible to obtain partial sequence information from the fragmentation of the polymer chains.
Analysis of Secondary and Tertiary Conformational States
Circular Dichroism (CD) Spectroscopy for Helical and Sheet Content Studies
Circular Dichroism (CD) spectroscopy is the most widely used technique for studying the secondary structure of polypeptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The different regular secondary structures of a polypeptide—α-helix, β-sheet, and random coil—give rise to distinct CD spectra.
For this compound, the CD spectrum would reveal the predominant secondary structure. An α-helical conformation is characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. A β-sheet structure typically shows a negative band around 218 nm and a positive band near 195 nm. A random coil conformation results in a strong negative band around 198 nm. By deconvoluting the CD spectrum, the percentage of each secondary structure component can be estimated.
X-ray Diffraction Studies for Solid-State Conformations
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a semi-crystalline polymer like this compound, XRD can provide information about the packing of the polymer chains and their conformation in the solid state.
An X-ray diffraction study of the homopolymer poly-L-ornithine hydrobromide has shown that its conformation is dependent on the degree of hydration. At lower hydration levels, it adopts a "cross-β-pleated-sheet" structure. In a more hydrated state, the structure transitions to what is suggestive of an α-helical conformation. It is plausible that this compound would exhibit similar environmentally-dependent conformational plasticity.
An XRD pattern of a powdered sample would indicate the degree of crystallinity, while analysis of a drawn fiber could reveal information about the unit cell dimensions and the repeating distances along the polymer chain, allowing for the proposition of a solid-state conformational model.
Molecular Weight Distribution and Polydispersity Analysis Methodologies
The molecular weight and its distribution are critical parameters that influence the physical and biological properties of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for this purpose.
GPC/SEC is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume in solution. The system consists of a column packed with a porous gel. When a polymer solution is passed through the column, smaller molecules can enter the pores more readily and thus have a longer path to travel, causing them to elute later. Larger molecules are excluded from the pores and travel a shorter path, eluting earlier.
For the analysis of this compound, the polymer would be dissolved in a suitable mobile phase, typically an aqueous buffer, and injected into the GPC/SEC system. A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. The resulting chromatogram is a plot of detector response versus elution time.
By calibrating the column with a series of polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) versus elution time can be generated. This curve is then used to determine the molecular weight distribution of the this compound sample. From this distribution, several important average molecular weights can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.
A significant limitation of conventional GPC/SEC is its reliance on column calibration with standards that may not accurately reflect the hydrodynamic behavior of the polymer being analyzed, especially for copolymers like this compound. wyatt.comrsc.org To overcome this, a Multi-Angle Laser Light Scattering (MALLS) detector can be coupled in-line with the GPC/SEC system. measurlabs.comwyatt.com
The SEC-MALLS setup allows for the determination of the absolute molecular weight of the polymer at each elution point, independent of its elution time or conformation. nih.govrsc.org As the polymer fractions elute from the SEC column, they pass through the MALLS detector, which measures the intensity of light scattered by the molecules at multiple angles. The intensity of the scattered light is directly proportional to the product of the polymer's weight-average molecular weight and its concentration.
By simultaneously measuring the concentration with an RI detector, the molecular weight at each point in the chromatogram can be calculated directly. This provides a true molecular weight distribution and allows for the accurate calculation of Mn, Mw, and PDI without the need for column calibration. nih.gov Furthermore, the angular dependence of the scattered light can be used to determine the root mean square (rms) radius, or radius of gyration (Rg), for molecules larger than approximately 10 nm. wyatt.com
The integration of MALLS detection is particularly crucial for copolymers, as their structure and composition can vary across the molecular weight distribution, making traditional calibration unreliable. wyatt.comkinampark.com
Table 2: Illustrative Molecular Weight Data for this compound from SEC-MALLS Analysis
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The statistical average molecular weight based on the number of polymer chains. | 25,500 g/mol |
| Weight-Average Molecular Weight (Mw) | The statistical average molecular weight based on the weight of polymer chains. | 31,200 g/mol |
| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 1.22 |
Theoretical Frameworks and Modeling of Interactions with Biological Systems in Vitro Focus
Electrostatic Interactions of Cationic (Orn) and Polar (Ser) Residues in Copolymeric Architectures
The structure of POLY(ORN, SER) HYDROBROMIDE, featuring positively charged ornithine residues and polar serine residues, dictates that its interactions are governed by a combination of strong electrostatic forces and hydrogen bonding.
The binding of a polyelectrolyte like this compound to an oppositely charged biological macromolecule (e.g., proteins, DNA) is a thermodynamically driven process. The spontaneity of this interaction is determined by the change in Gibbs free energy (ΔG), according to the equation ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. fiveable.me
Key thermodynamic parameters in this process include:
Gibbs Free Energy (ΔG): A negative value indicates a spontaneous binding interaction. fiveable.me
Enthalpy (ΔH): Represents the heat released or absorbed due to the formation of new interactions like ion pairs and hydrogen bonds. fiveable.me
Entropy (ΔS): Reflects the change in the system's disorder, dominated by the release of counterions. nih.gov
The charge density of the copolymer, determined by the molar ratio of ornithine to serine residues, is a critical factor controlling the interaction mechanism. A higher proportion of ornithine results in a higher linear positive charge density, which enhances the electrostatic attraction to negatively charged biological surfaces.
However, this relationship is not linear. Increased charge density also leads to stronger electrostatic repulsion between adjacent segments of the polymer chain, affecting its conformation and how it presents its binding sites. nih.gov The random distribution of Orn and Ser residues means the charge is not uniform along the backbone, creating localized domains of varying interaction potential. Studies on analogous systems show that stronger binding of counterions can effectively reduce the net charge density of a polyelectrolyte, weakening inter-chain repulsion and causing the polymer brushes to swell less. nih.gov
| Orn:Ser Ratio | Relative Cationic Charge Density | Primary Interaction Force | Theoretical Effect on Negatively Charged Surface |
|---|---|---|---|
| High Orn (> 75%) | High | Strong Electrostatic Attraction | Strong binding, potential for surface charge neutralization and membrane disruption. |
| Balanced (~ 50%) | Medium | Mixed Electrostatic & Hydrogen Bonding | Moderate binding, surface adsorption with less disruption. |
| Low Orn (< 25%) | Low | Dominated by Serine's Polar Interactions | Weak, primarily surface-level association via hydrogen bonds. |
The role of these bromide ions is multifaceted:
Neutralization: They screen the positive charges on the polymer, preventing strong repulsive forces from destabilizing the copolymer in solution.
Mediating Interactions: Depending on their concentration, counterions can act as a "bridge" between polyelectrolyte chains or shield electrostatic interactions. mdpi.com
Driving Binding via Release: As discussed, the release of these condensed Br⁻ ions into the solution upon the copolymer's binding to a target is a major entropic driving force for the interaction. nih.govresearchgate.net The number of counterions released provides a direct measure of the electrostatic contribution to the binding energy. nih.gov
Investigating Copolypeptide Interactions with Model Biomembranes
To study how this compound interacts with cell surfaces, researchers use simplified model systems like phospholipid mono- and bilayers, which mimic the basic structure of a cell membrane.
The Langmuir-Blodgett trough is a primary instrument for studying interactions at a model membrane interface. wikipedia.orgasi-team.com This apparatus allows for the precise control and measurement of molecular interactions in a two-dimensional environment. biolinscientific.com
The typical experimental setup involves:
Monolayer Formation: A monolayer of phospholipids (B1166683) (e.g., zwitterionic phosphatidylcholine or anionic phosphatidylglycerol) is spread over an aqueous subphase in the trough, creating a model of a single leaflet of a cell membrane. qd-europe.com
Copolymer Introduction: The this compound is injected into the aqueous subphase beneath the monolayer.
Compression and Measurement: Movable barriers compress the monolayer, and a highly sensitive balance measures the resulting surface pressure (π). qd-europe.com The relationship between surface pressure and the area per molecule is recorded, generating a π-A isotherm.
Analysis: By comparing the π-A isotherms before and after the introduction of the copolymer, researchers can infer the nature of the interaction. An increase in surface pressure at a given area suggests that the copolymer has inserted itself between the phospholipid molecules. Minimal change may indicate a weaker adsorption to the surface. researchgate.net This technique provides detailed information on molecular packing, orientation, and film stability. biolinscientific.com
Role of Ornithine: The cationic ornithine residues will be strongly attracted to negatively charged phospholipid headgroups (like those in bacterial membranes or specific domains of eukaryotic membranes). This strong electrostatic interaction can lead to the insertion of the polymer into the membrane, potentially causing disruption, increased permeability, or membrane remodeling. nih.gov
Role of Serine: The polar hydroxyl group of serine can form hydrogen bonds with the phosphate (B84403) and ester groups of the phospholipid headgroups and with surrounding water molecules. This contributes to the copolymer's hydrophilicity and is likely to favor association with the membrane surface without deep insertion.
| Copolymer Composition | Dominant Residue Contribution | Expected Interaction with Anionic Membrane | Potential Outcome |
|---|---|---|---|
| Ornithine-rich | Cationic (Orn) | Strong electrostatic insertion | Membrane depolarization, pore formation, high lytic activity. |
| Balanced (Orn ≈ Ser) | Mixed Cationic/Polar | Surface adsorption with partial insertion | Membrane fluidization, localized perturbation. |
| Serine-rich | Polar (Ser) | Weak surface association via hydrogen bonding | Formation of a hydrophilic layer on the membrane surface, minimal disruption. |
Conformational Changes Induced by Membrane Environment
The interaction of this compound with biological membranes is a critical aspect of its function, largely governed by the physicochemical properties of its constituent amino acids. As a polycationic polymer, owing to the primary amine in the side chain of ornithine, it is predisposed to interact strongly with the negatively charged components of cell membranes, such as phosphatidylserine (B164497) residues. nih.gov This initial electrostatic attraction is a key driver for its localization at the membrane surface.
Upon association with the lipid bilayer, the polymer is thought to undergo significant conformational changes. In aqueous solutions, such polypeptides often exist in a flexible, random coil state. However, the amphiphilic environment of the membrane interface induces a transition to more ordered secondary structures, most notably an α-helix. nih.govdoi.org This structural rearrangement is energetically favorable as it allows the polymer to align its residues in a manner that satisfies the dual environmental demands: the charged ornithine residues can remain in contact with the polar lipid head groups and the aqueous phase, while other, more nonpolar regions of the polymer backbone can be shielded within the hydrophobic core of the membrane. doi.org
This induced amphiphilic conformation, with a spatial separation of charged/hydrophilic and hydrophobic moieties, is crucial for the polymer's ability to perturb and potentially insert into the membrane. nih.govdoi.org The serine residues, with their polar hydroxyl groups, would also contribute to the hydrophilic face of the structure, further stabilizing the membrane-bound conformation. The dynamic interplay between the polymer's initial random state and its induced helical structure at the membrane interface is a defining characteristic of its biological interaction mechanism. nih.gov
Studies on Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)
The charged and functional nature of this compound facilitates its interaction with various biological macromolecules, leading to the formation of complex assemblies that are central to its potential applications.
Mechanistic Studies of Nucleic Acid Complexation
The interaction between the cationic this compound and anionic nucleic acids, such as DNA and RNA, is primarily driven by strong electrostatic forces. The positively charged side chains of the ornithine residues act as binding sites for the negatively charged phosphate backbone of the nucleic acids. nih.govnih.gov This interaction leads to charge neutralization and the subsequent condensation of the nucleic acid into compact, nanoparticle structures known as polyplexes. nih.govmdpi.com
The mechanism of complexation involves the cooperative binding of the polycation along the nucleic acid strand, effectively collapsing its extended structure. Studies on the homopolymer poly-L-ornithine have shown that it efficiently condenses DNA into uniform particles, typically ranging from 80 to 120 nm in diameter. nih.gov This condensation is crucial for protecting the nucleic acid from enzymatic degradation and facilitating its cellular uptake, a cornerstone of gene delivery technologies. nih.govnih.gov Research has indicated that polyornithine can form more effective complexes for gene transfection compared to other polyamino acids like polyarginine or even the widely studied polylysine. nih.gov The resulting polyplexes are stable under physiological salt concentrations, which is essential for maintaining their integrity in biological fluids. researchgate.net
Binding Affinity Research with Model Proteins
The interaction of polymers with proteins in biological fluids can significantly influence their activity and disposition. Serum albumin, being the most abundant protein in blood plasma, is a common model for studying these interactions. Research on the monomer L-ornithine has demonstrated a distinct binding interaction with both bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net
Spectroscopic studies, particularly fluorescence spectroscopy, revealed that L-ornithine quenches the intrinsic tryptophan fluorescence of albumin. This quenching occurs via a static mechanism, which indicates the formation of a stable ground-state complex between the ornithine molecule and the albumin protein. researchgate.net Molecular docking studies have further suggested that L-ornithine preferentially binds within a specific pocket in subdomain II of BSA. researchgate.net While direct binding affinity data for the this compound copolymer is not extensively documented, the behavior of its constituent monomer suggests a propensity for stable interactions with albumin. Polyornithine has also been shown to form complexes with phosphorylated BSA. nih.gov
| Interacting Molecule | Model Protein | Binding Mechanism | Binding Site (in BSA) |
| L-Ornithine | Bovine Serum Albumin (BSA) | Static Quenching | Subdomain II |
| L-Ornithine | Human Serum Albumin (HSA) | Static Quenching | Not Specified |
| Polyornithine | Phosphorylated BSA | Complexation | Not Specified |
Enzymatic Recognition and Potential Substrate Specificity Studies
The susceptibility of this compound to enzymatic degradation is a complex issue that depends on the specific peptide bonds within the polymer and the enzymes present in the environment. Studies on related homopolymers provide insight into its potential enzymatic fate.
Research has shown that poly-L-ornithine exhibits a degree of resistance to certain common proteases. For example, trypsin, an enzyme that cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) or arginine residues, does not effectively degrade poly-L-ornithine. nih.gov However, other enzymes, such as Aspergillus protease, are capable of degrading it. nih.gov Notably, in copolypeptides of lysine and ornithine, an increasing ornithine content leads to a slower degradation rate by these proteases, suggesting that ornithine residues can confer enzymatic stability. nih.gov
While many enzymes recognize the monomer L-ornithine as a specific substrate (e.g., ornithine transcarbamoylase, ornithine decarboxylase), their ability to act on a polymerized form is not guaranteed and is highly dependent on the polymer's conformation and the accessibility of the peptide bonds. microbialcell.comnih.govnih.gov The linkage type is also critical; for instance, polymers with isopeptide bonds (e.g., δ-poly-L-ornithine) would be resistant to proteases that recognize standard α-peptide bonds. researchgate.net The presence of serine residues could potentially introduce cleavage sites for other classes of proteases. Therefore, the enzymatic recognition of this compound is likely to be highly selective, with the polymer being resistant to some proteases while potentially being a substrate for others, a characteristic that could be tailored by controlling the copolymer's composition and structure.
Biomaterials Science and Engineering Research Applications Methodological & Design Principles
Design Principles for Poly(Orn, Ser) Hydrobromide as Cell Culture Substrata
The application of this compound as a substratum for cell culture is predicated on its ability to enhance cell adhesion and support cellular functions. cellsystems.eucellsystems.euabmgood.comsigmaaldrich.com As a synthetic amino acid chain, it provides a positively charged surface that facilitates the attachment of various cell types, particularly in serum-free or reduced-serum conditions. cellsystems.euabmgood.com
Methodologies for Surface Functionalization and Coating Optimization
Effective surface functionalization with this compound is crucial for creating optimal cell culture environments. The primary method involves coating plasticware or glass surfaces with a solution of the polymer. cellsystems.eucellsystems.eusigmaaldrich.com Optimization of these coatings can be achieved by manipulating several factors:
Polymer Concentration: The concentration of the this compound solution directly impacts the density of the coating. Higher concentrations can lead to a more densely coated surface. lenabio.com
Incubation Time: The duration of which the substrate is exposed to the polymer solution affects the extent of adsorption and the uniformity of the coating. lenabio.com
Molecular Weight: The molecular weight of the polymer is a critical parameter. Higher molecular weight polymers offer more binding sites per molecule, potentially leading to stronger cell attachment. cellsystems.eucellsystems.eusigmaaldrich.comcellgs.com Conversely, lower molecular weight polymers result in less viscous solutions, which can be easier to handle. cellsystems.eucellsystems.eusigmaaldrich.comcellgs.com
Polymer Composition: The ratio of ornithine to serine in the copolymer can be varied to fine-tune the surface properties.
Environmental Factors: Protecting the coated plates from environmental contaminants is essential to maintain sterility and coating integrity. lenabio.com
Combination of Polymers: this compound can be used in conjunction with other polymers or extracellular matrix proteins, such as laminin, to create more complex and cell-specific microenvironments. sigmaaldrich.com
A typical coating protocol involves incubating the culture surface with a sterile solution of the polymer, followed by aspiration of the excess solution and rinsing with sterile water. cellgs.com The surface is then allowed to dry before the introduction of cells and medium. cellgs.com
| Parameter | Influence on Coating | Typical Range/Consideration |
|---|---|---|
| Concentration | Higher concentration leads to denser coating. | 0.1 mg/mL is a common working concentration. cellsystems.euabmgood.comcellgs.com |
| Incubation Time | Longer incubation can improve coating uniformity. | Typically 5 minutes to overnight. cellgs.comsigmaaldrich.com |
| Molecular Weight | Higher MW provides more binding sites. cellsystems.eucellsystems.eusigmaaldrich.comcellgs.com | Ranges from 30,000 to over 300,000 Da. cellsystems.eucellsystems.eusigmaaldrich.comcellgs.com |
Studies on Cell Morphology and Proliferation in Vitro
In vitro studies are essential to evaluate the biocompatibility and efficacy of this compound as a cell culture substrate. These studies typically assess cell morphology and proliferation rates. For instance, a highly standardized proliferation assay with human endothelial cells has been used to demonstrate the effects of different sera on cell growth. nih.gov
When cells are cultured on suitable substrates, they exhibit typical morphology and metabolic activity. abmgood.com For example, in the presence of a Poly-D-lysine coating, which is functionally similar to polyornithine, dissociated cells adhere and form three-dimensional structures. lenabio.com It is expected that cells cultured on this compound would exhibit enhanced attachment and spreading, leading to healthy morphology and robust proliferation. The serine component, with its hydroxyl group, could further influence cell behavior by altering the hydrophilicity and hydrogen bonding capacity of the substrate.
Nanostructure and Self-Assembly Research for Advanced Materials
The ability of amphiphilic block copolymers to self-assemble into various nanostructures is a cornerstone of advanced materials design. This compound, with its potential for both charged and hydrophilic interactions, is a candidate for creating such structures.
Formation of this compound Nanoparticles and Vesicles
The formation of nanoparticles and vesicles from copolymers is driven by the segregation of hydrophobic and hydrophilic blocks in a selective solvent. While specific studies on this compound are emerging, the principles of self-assembly from similar polyamino acids are well-established. For instance, polyion complex vesicles (PICsomes) can be formed by mixing anionic and cationic peptides. researchgate.net
The process of rapid injection, where a solution of the copolymer in a good solvent is rapidly injected into a selective solvent, is a versatile method for preparing colloidal nanostructures. rsc.orgpsu.edursc.org This technique can be used to generate a variety of morphologies, including spherical micelles, worm-like micelles, and vesicles. psu.edursc.org In the context of this compound, the ornithine blocks could provide the cationic component, while the serine blocks could contribute to the hydrophilic nature, potentially driving the formation of vesicles in an aqueous environment. The hydrophobic interactions necessary for bilayer formation in vesicles could be modulated by the length of the aliphatic side chains of the amino acids. researchgate.net
| Nanostructure | Formation Principle | Potential Application |
|---|---|---|
| Nanoparticles | Self-assembly of polymer chains into a core-shell structure. | Drug delivery, bio-imaging. |
| Vesicles (PICsomes) | Formation of a bilayer membrane through electrostatic and hydrophobic interactions. researchgate.net | Encapsulation of bioactive molecules, nanoreactors. researchgate.net |
Influence of Copolymer Sequence and Architecture on Self-Assembly Behavior
The sequence and architecture of a block copolymer have a profound impact on its self-assembly behavior. rsc.orgnih.govtheopenscholar.com The arrangement of ornithine and serine blocks within the this compound chain will dictate the resulting nanostructure.
Key factors influencing self-assembly include:
Block Sequence: The order of the monomer units (e.g., diblock vs. triblock) significantly affects the final morphology. rsc.org For example, an AB diblock copolymer may form micelles or vesicles, while an ABA triblock copolymer could form flower-like micelles or physically crosslinked aggregates. rsc.org
Hydrophilic/Hydrophobic Ratio: The relative lengths of the hydrophilic and hydrophobic blocks are a critical determinant of the self-assembled structure. nih.gov
Polymer Concentration: The initial concentration of the polymer solution can influence the type of nanostructure formed. rsc.org
Chain Flexibility: The stiffness of the polymer chain can modulate the self-assembly process by influencing how the nascent chains align within aggregates. theopenscholar.com
Simulations and experimental studies on other block copolymers have shown that even weak attractions between nascent oligomers can significantly influence the final copolymer sequence and, consequently, its self-assembly. theopenscholar.com A deeper understanding of these guiding principles will enable the rational design of this compound-based materials with controlled and predictable morphologies for various biomedical applications. rsc.orgpsu.edu
Methodologies for Characterizing Nanostructure Stability and Morphology
The characterization of nanostructure stability and morphology is crucial for understanding the performance of biomaterials. For polypeptide-based nanostructures like those potentially formed by this compound, a variety of analytical techniques are employed to elucidate their physical and chemical properties.
The morphology of these nanostructures is often investigated using microscopy techniques. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are utilized to visualize the surface topography and structure of the polymer layers. X-ray Diffraction (XRD) analysis can reveal the crystalline nature of the polymer, distinguishing between amorphous and crystalline domains.
Fourier Transform Infrared Spectroscopy (FTIR) is a powerful tool for analyzing the chemical composition and structure of the polymer. It can identify characteristic chemical bonds and functional groups within the polymer, confirming its chemical structure.
The stability of these nanostructures can be assessed under various conditions. For instance, the thermal stability can be investigated by observing changes in the material at elevated temperatures. Additionally, the stability in different chemical environments, which is relevant for various processing and application techniques, can be studied.
To enhance the stability of nanostructures, covalent cross-linking methods can be employed. These methods can result in a significant increase in the melting temperature of the nanostructures.
A combination of these characterization techniques provides a comprehensive understanding of the morphology and stability of this compound nanostructures, which is essential for their application in biomaterials science.
Table 1: Methodologies for Nanostructure Characterization
| Methodology | Information Obtained |
|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology and topography |
| Atomic Force Microscopy (AFM) | High-resolution surface imaging and mechanical properties |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical composition and functional groups |
Hydrogel Formation and Properties Research
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications. The properties of hydrogels are highly dependent on their composition and crosslinking.
The formation of stable hydrogels from this compound requires the crosslinking of polymer chains. Various strategies can be employed, taking advantage of the functional groups present in the ornithine and serine residues.
Physical Crosslinking: This can occur through non-covalent interactions such as electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The positively charged amino groups of ornithine can form ionic complexes with negatively charged molecules, leading to physical crosslinking.
Chemical Crosslinking: This involves the formation of covalent bonds between polymer chains. Common chemical crosslinking agents for polymers with amine and hydroxyl groups include:
Glutaraldehyde: Reacts with the primary amine groups of ornithine.
Genipin: A natural crosslinker that reacts with amine groups.
Epichlorohydrin: Can react with both the amine groups of ornithine and the hydroxyl groups of serine.
Di- and poly-isocyanates: React with hydroxyl and amine groups.
Enzymatic crosslinking, for instance using transglutaminase, is another approach that can form covalent bonds between polymer chains under mild conditions. The choice of crosslinking strategy significantly impacts the hydrogel's mechanical properties, degradation rate, and biocompatibility.
Table 2: Comparison of Crosslinking Strategies
| Crosslinking Strategy | Mechanism | Advantages |
|---|---|---|
| Physical (Ionic) | Electrostatic interactions | Reversible, mild conditions |
| Chemical (Glutaraldehyde) | Covalent bond formation with amines | Stable crosslinks, tunable properties |
| Chemical (Genipin) | Covalent bond formation with amines | Biocompatible, less cytotoxic |
Rheology is the study of the flow and deformation of materials. For hydrogels, rheological characterization is essential to understand their mechanical properties and behavior under physiological conditions. Oscillatory rheometry is a common technique used to measure the viscoelastic properties of hydrogels.
Key parameters determined from rheological measurements include:
Storage Modulus (G'): Represents the elastic component of the hydrogel and is a measure of the energy stored during deformation.
Loss Modulus (G''): Represents the viscous component of the hydrogel and is a measure of the energy dissipated as heat during deformation.
A typical rheological experiment involves applying a small oscillatory strain to the hydrogel and measuring the resulting stress. The storage and loss moduli can be determined as a function of frequency or strain. The point at which G' becomes greater than G'' is often considered the gel point. The mechanical properties of hydrogels can influence cell function and behavior, making rheological characterization crucial for applications in tissue engineering.
Table 3: Representative Rheological Properties of Polypeptide Hydrogels
Degradation and Biocompatibility Studies in Vitro and Mechanistic
In Vitro Degradation Mechanisms of Poly(Orn, Ser) Hydrobromide
The breakdown of this compound in a laboratory setting is primarily studied through hydrolytic and enzymatic pathways. These mechanisms dictate the polymer's stability and the nature of its degradation byproducts.
Hydrolytic degradation involves the cleavage of chemical bonds by water. For this compound, a polypeptide, this process targets the amide (peptide) bonds linking the ornithine and serine monomer units. This is a form of bulk hydrolysis, where water penetrates the polymer matrix, leading to a decrease in molecular weight over time. utwente.nl The degradation products are primarily the constituent amino acids, ornithine and serine, as well as smaller water-soluble oligopeptides.
The kinetics of this process are influenced by several factors, including the polymer's molecular weight, crystallinity, and the surrounding environmental conditions. scispace.com For aliphatic polyesters with similar hydrolytically unstable bonds, the process is often biphasic, with an initial rapid degradation phase followed by a slower, more prolonged phase. nih.gov While specific kinetic data for this compound is limited, the degradation rate is expected to be governed by the accessibility of water to the peptide bonds within the polymer structure. The degradation of polymers like Poly(lactide-co-glycolide) (PLGA) is accelerated by factors such as higher water content and the presence of acidic end groups which can catalyze hydrolysis. nih.gov
Table 1: Factors Influencing Hydrolytic Degradation of Polypeptides
| Factor | Influence on Degradation Rate | Mechanism |
| Molecular Weight | Higher initial MW may prolong time to significant mass loss. | More bond cleavages are required before polymer fragments become small enough to be soluble. utwente.nl |
| Crystallinity | Higher crystallinity generally slows degradation. | Water penetration is more difficult in ordered, crystalline regions compared to amorphous regions. scispace.com |
| Temperature | Increased temperature accelerates degradation. | Provides the necessary activation energy for the hydrolysis reaction to proceed more quickly. nih.gov |
| Hydrophilicity | Higher hydrophilicity can increase the degradation rate. | Facilitates water uptake into the polymer matrix, making water more available for the hydrolysis of peptide bonds. |
Enzymatic degradation involves the breakdown of the polymer by enzymes, which can significantly accelerate the degradation process compared to simple hydrolysis. The degradation pathway is highly dependent on the specific enzymes present and their affinity for the polymer's structure.
Studies on hydrogels containing ornithine, specifically copolymers of lysine (B10760008) and ornithine, have shown that enzyme specificity is a key factor. For instance, the enzyme trypsin was found to degrade hydrogels made from poly(Lys) and copoly(Lys-Orn) but not those made purely from poly(Orn). nih.gov Conversely, a less specific enzyme, Aspergillus protease, was capable of degrading all of them. nih.gov Notably, the degradation time for these hydrogels increased with higher ornithine content, suggesting that the presence of the non-proteinogenic amino acid ornithine confers some resistance to certain proteases. nih.gov
Table 2: Enzyme Specificity in Ornithine-Containing Polymer Degradation
| Enzyme | Substrate Polymer | Degradation Observed | Implication for this compound |
| Trypsin | Poly(Lysine) | Yes | May slowly cleave at sites if recognized, but specificity is typically for Lys/Arg. |
| Trypsin | Copoly(Lysine-Ornithine) | Yes | Degradation rate is dependent on the ratio of recognizable amino acids. nih.gov |
| Trypsin | Poly(Ornithine) | No | Suggests resistance to enzymes with high substrate specificity. nih.gov |
| Aspergillus Protease | Poly(Ornithine) | Yes | Broad-spectrum proteases are likely to degrade the polymer. nih.gov |
The pH and ionic strength of the surrounding medium can significantly alter degradation profiles by affecting both hydrolytic and enzymatic processes.
Hydrolysis of amide bonds is subject to catalysis under both acidic and basic conditions. Therefore, deviation from a neutral pH is expected to accelerate the degradation of this compound. nih.govmst.edu Studies on other polymers have demonstrated that hydrolysis rates generally increase as pH moves towards acidic or alkaline extremes. mst.eduresearchgate.net
Ionic strength can have a more complex influence. It can affect the swelling behavior of hydrogels and the solubility of the polymer, thereby modulating water access to hydrolysable bonds. mdpi.com Furthermore, ionic strength can alter the three-dimensional conformation of both the polymer and enzymes, potentially affecting the efficiency of enzymatic degradation. nih.gov For enzymes, non-optimal ionic strengths can lead to reduced activity, thereby slowing the rate of polymer breakdown.
Methodologies for Assessing Biocompatibility in Research Models
Biocompatibility testing is essential to determine how a material interacts with biological systems. For this compound, this involves assessing its potential to cause cellular toxicity or adverse reactions with blood components.
In vitro cytotoxicity assays are the first step in biocompatibility testing and are used to evaluate the effect of a material on living cells. qub.ac.uk These tests typically involve exposing cultured cells to the material, either directly or indirectly via extracts, and then measuring cell viability or metabolic activity. qub.ac.uk Poly-L-Ornithine, a related polymer, is widely used as a surface coating to enhance cell attachment, suggesting it is generally non-toxic at concentrations used for this purpose. advancedbiomatrix.com However, the cytotoxicity of cationic polymers can be structure-dependent and is not solely an effect of charge. nih.gov
Commonly used cytotoxicity assays include:
MTT Assay : A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov
Live/Dead Cell Assay : This fluorescence-based assay uses two probes to distinguish between live and dead cells. Calcein AM stains live cells green, while ethidium (B1194527) homodimer-1 stains dead cells (with compromised membrane integrity) red. nih.gov
Lactate Dehydrogenase (LDH) Assay : This assay quantifies the amount of LDH enzyme released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity and cell lysis.
Table 3: Common In Vitro Cytotoxicity and Cell Viability Assays
| Assay Method | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. nih.gov | Cell metabolic activity and proliferation. |
| Live/Dead Viability/Cytotoxicity Assay | Simultaneous fluorescent staining of live cells (via intracellular esterase activity) and dead cells (via plasma membrane damage). nih.gov | Membrane integrity and intracellular enzyme activity. |
| LDH Release Assay | Measurement of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) released into the medium from lysed cells. | Cell membrane damage and cytolysis. |
| Direct Contact Test | Cultured cells are grown directly on the surface of the test material. qub.ac.uk | Cell morphology, viability, and growth at the material interface. |
Hemocompatibility studies are crucial for any material that may come into contact with blood. These in vitro tests evaluate the material's impact on blood components, including red blood cells, platelets, and the coagulation cascade. nih.gov
Key aspects of in vitro hemocompatibility assessment include:
Hemolysis Assay : This test determines the degree to which a material damages red blood cells (erythrocytes), causing the release of hemoglobin. The percentage of hemolysis is measured spectrophotometrically and compared to positive and negative controls. A low hemolysis index (typically under 2-5%) is considered non-hemolytic. mdpi.com
Coagulation Assays : Tests such as the Activated Partial Thromboplastin Time (APTT) are used to assess the material's effect on the intrinsic and common pathways of the blood coagulation cascade. Prolonged or shortened clotting times can indicate interference with the coagulation system. nih.gov
Platelet Adhesion and Activation : The tendency of a material to cause platelets to adhere to its surface and become activated is evaluated, often through microscopy (e.g., SEM) and immunoassays for activation markers. Excessive platelet adhesion and activation can be a precursor to thrombus formation. nih.gov
Table 4: Key In Vitro Hemocompatibility Tests
| Test | Purpose | Common Measurement |
| Hemolysis Test | To quantify red blood cell lysis caused by the material. mdpi.com | Free hemoglobin concentration in plasma (spectrophotometry). |
| Coagulation Time (e.g., APTT) | To assess the material's effect on the blood clotting cascade. nih.gov | Time taken for plasma to form a clot after exposure to the material. |
| Platelet Adhesion | To evaluate the material's propensity to activate the thrombotic pathway. nih.gov | Number and morphology of adhered platelets on the material surface (e.g., via SEM). |
| Protein Adsorption | To analyze the initial interaction of blood proteins with the material surface. | Quantification of adsorbed proteins like albumin and fibrinogen. |
Cellular Uptake and Intracellular Fate Studies (Mechanistic, non-clinical)
Detailed mechanistic studies on the cellular uptake and subsequent intracellular fate of this compound are not currently available in the reviewed scientific literature. Research into how this specific copolymer interacts with cell membranes, the pathways it utilizes for internalization, and its journey and persistence within the cell have not been documented.
Data Tables
Due to the lack of available experimental data for this compound, no data tables can be generated at this time.
Computational Modeling and Simulation Approaches
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the time evolution of the system, offering a detailed view of molecular conformations and dynamics.
Simulating Chain Dynamics and Polymer Flexibility
Despite the utility of this technique, specific MD simulation studies detailing the chain dynamics and flexibility parameters exclusively for the random copolymer POLY(ORN, SER) HYDROBROMIDE are not readily found in the published scientific literature.
Predicting Secondary Structure Stability in Various Environments
The local arrangement of the polypeptide backbone into recognizable patterns, such as alpha-helices and beta-sheets, is known as its secondary structure. MD simulations can predict the propensity of a polypeptide to form these structures and assess their stability under different conditions, such as varying temperature, pressure, pH, and solvent polarity. For this compound, simulations could reveal how the random distribution of the charged ornithine residues and polar serine residues influences the formation and stability of helical or extended conformations.
Currently, there is a lack of specific published research that uses MD simulations to predict the secondary structure stability of this compound in various environments.
Coarse-Grained Models for Large-Scale Self-Assembly Phenomena
While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is an approach that simplifies the system by grouping several atoms into single "beads" or interaction sites. This reduction in the degrees of freedom allows for the simulation of much larger systems and longer timescales, making it ideal for studying large-scale phenomena like polymer aggregation and self-assembly. A CG model for this compound would enable the investigation of how multiple polymer chains interact and organize into larger supramolecular structures.
Based on available information, specific coarse-grained models developed for and applied to the large-scale self-assembly of this compound have not been reported in scientific literature.
Quantum Chemical Calculations for Intermolecular Interactions
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to precisely calculate the energies of intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. For this compound, QC calculations could be employed to study the detailed interaction patterns between ornithine and serine side chains, or between the polymer and solvent molecules or other small molecules. These calculations are typically performed on small fragments of the polymer due to their high computational cost.
A search of the scientific literature did not yield specific quantum chemical calculation studies focused on the intermolecular interactions within or involving this compound.
Docking and Binding Site Prediction for Macromolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to study the interaction between a small molecule (ligand) and a protein (receptor). In the context of this compound, docking simulations could be used to predict how this copolymer might interact with biological macromolecules, such as proteins or nucleic acids. These simulations would help in identifying potential binding sites and understanding the nature of the interactions at the binding interface.
There are no specific, publicly available research articles detailing molecular docking or binding site prediction studies performed with this compound as the ligand of interest.
Future Research Directions and Open Questions
Development of Novel Synthesis Routes for Enhanced Control over Sequence and Architecture
A significant area for future investigation lies in the development of advanced synthesis methods for Poly(Orn, Ser) Hydrobromide. Current polypeptide synthesis techniques often result in random copolymers, where the arrangement of ornithine and serine units is not precisely controlled. The sequence of these amino acids is expected to profoundly influence the material's secondary structure, charge distribution, and ultimately its biological activity.
Open questions that need to be addressed include:
Can techniques like solid-phase synthesis or controlled ring-opening polymerization of N-carboxyanhydrides (NCAs) be adapted to create this compound with defined, repeating sequences (e.g., alternating, block copolymers)? wikipedia.orgnih.gov
How does the sequence of ornithine and serine monomers impact the polymer's self-assembly into higher-order structures such as nanoparticles, hydrogels, or fibers? rsc.org
Future research will likely focus on leveraging advancements in sequence-controlled polymerization to produce a library of this compound variants with precisely defined structures. wikipedia.org This will be a critical step in understanding how monomer arrangement dictates function.
Multiscale Modeling Bridging Molecular Simulations with Macroscopic Properties
Computational modeling presents a powerful tool for predicting and understanding the behavior of this compound, from the molecular to the macroscopic level. tandfonline.comnih.gov Such models can significantly accelerate the design and optimization of this biomaterial for specific applications by providing insights that are difficult to obtain through experimentation alone.
Key research questions in this area are:
Can all-atom and coarse-grained molecular dynamics simulations accurately predict the conformational preferences and self-assembly behavior of different this compound sequences in aqueous environments? nih.govresearchgate.net
How can computational models be used to predict the mechanical properties of hydrogels formed from this copolymer, and how do these properties relate to the underlying molecular interactions? researchgate.net
What are the predicted interactions between this compound and biological molecules such as proteins, nucleic acids, or cell membranes, and how do these interactions vary with copolymer sequence and architecture? nih.gov
The development of accurate, validated multiscale models will be instrumental in establishing a comprehensive understanding of the material's properties and in guiding the synthesis of new variants with desired functionalities.
Integration of this compound into Complex Hybrid Biomaterial Systems
The functional properties of this compound can be further enhanced by integrating it into hybrid biomaterial systems. nih.gov Combining this copolypeptide with other natural or synthetic polymers, inorganic nanoparticles, or bioactive molecules could lead to the development of multifunctional materials with tailored properties for advanced biomedical applications.
Future research in this domain should explore:
The development of methods to covalently or non-covalently link this compound to other polymers to form novel block copolymers or composite scaffolds.
The incorporation of this copolymer into hydrogel networks to modulate their biological and mechanical properties for applications in tissue engineering and drug delivery. nih.gov
The use of this compound as a surface coating for medical implants to improve their biocompatibility and promote specific cellular responses.
The creation and characterization of these hybrid systems will open up new avenues for the application of this compound in regenerative medicine and beyond.
Exploration of Structure-Function Relationships in Novel Biological Contexts
A fundamental aspect of future research will be to establish clear structure-function relationships for this compound in various biological settings. Understanding how the molecular structure of the copolymer translates into specific biological activities is crucial for its rational design as a therapeutic or diagnostic agent.
Key unanswered questions include:
How does the ratio and sequence of ornithine and serine residues affect the copolymer's antimicrobial activity, and what is the underlying mechanism of action?
Can specific sequences of this compound be designed to interact with and modulate the activity of specific enzymes or cell surface receptors? nih.gov
Systematic studies that correlate well-defined molecular structures with detailed biological characterization will be essential to fully realize the potential of this compound as a novel biomaterial.
Q & A
Advanced Research Question
- Multivariate Regression: Correlate MW, solubility, and charge density with drug release kinetics (e.g., zero-order vs. burst release) .
- Principal Component Analysis (PCA): Reduce dimensionality in datasets linking structural parameters (e.g., ORN/SER ratio) to functional outcomes (e.g., encapsulation efficiency) .
- Tukey’s HSD Test: Statistically compare release profiles across formulations to identify significant differences .
How should researchers design experiments to assess cytotoxicity of this compound in vitro?
Basic Research Question
- Dose-Response Assays: Use MTT/XTT assays across concentrations (0.1–100 µg/mL) to determine IC₅₀ values. Include poly-L-lysine hydrobromide as a reference .
- Cell Line Selection: Prioritize primary cells (e.g., neurons) or immortalized lines (e.g., HEK293) based on intended applications .
- Control for Counterion Effects: Compare hydrobromide vs. hydrochloride salts to isolate Br⁻-specific toxicity .
What methods validate the reproducibility of this compound synthesis protocols?
Advanced Research Question
- Interlaboratory Studies: Collaborate with independent labs to replicate synthesis and characterize products via XRD, NMR, and SEC .
- Batch-to-Batch Analysis: Use ANOVA to compare MW, polydispersity index, and bioactivity across ≥3 synthesis batches .
- Open-Source Documentation: Publish detailed protocols with step-by-step reaction conditions and troubleshooting guides .
How can computational modeling predict the self-assembly behavior of this compound in aqueous environments?
Advanced Research Question
- Molecular Dynamics (MD) Simulations: Model polymer-solvent interactions to predict micelle/aggregate formation. Use force fields like CHARMM for amino acid polymers .
- Coarse-Grained Models: Simplify copolymer structures to simulate large-scale assembly kinetics (e.g., vesicle formation) .
- Validation via DLS/SEM: Compare simulated aggregation sizes with dynamic light scattering (DLS) and microscopy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
